molecular formula C24H20O6 B2665441 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 858770-58-8

3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one

Cat. No.: B2665441
CAS No.: 858770-58-8
M. Wt: 404.418
InChI Key: CUZNZUUFILXTEC-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It also contains methoxyphenol groups, which are phenol ethers .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the chromen-4-one core and multiple methoxyphenol groups. These groups could potentially engage in various intermolecular interactions, affecting the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The methoxyphenol groups could potentially undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the methoxyphenol groups could potentially increase its solubility in certain solvents .

Scientific Research Applications

Antiviral Activity

One significant application of chromen-4-one derivatives is in antiviral research. A study identified phenolic compounds from Cassia siamea, including chromen-4-one derivatives, demonstrating potential anti-tobacco mosaic virus (anti-TMV) activity. This suggests a promising avenue for antiviral research using such compounds (Li et al., 2015).

Antimicrobial Effects

Chromen-4-one derivatives are also explored for their antimicrobial properties. A study on tectorigenin monohydrate, a similar compound, isolated from Belamcanda chinensis, reported antimicrobiotic and anti-inflammatory effects, highlighting the potential of chromen-4-one derivatives in treating microbial infections and inflammation (Liu et al., 2008).

Phototransformation Studies

The phototransformation of chromen-4-ones, as detailed in a study, offers insights into their chemical behavior under light exposure. This research is crucial for understanding the stability and potential applications of these compounds in light-sensitive environments (Khanna et al., 2015).

Synthesis and Drug Design

Chromen-4-one derivatives are used in the synthesis of various compounds with potential pharmacological applications. One such study involved synthesizing novel chromen-2-one derivatives with significant antibacterial and antifungal activity. This demonstrates their potential in drug discovery and development (Mandala et al., 2013).

Molecular Modeling and Structural Analysis

Molecular modeling and structural analysis of chromen-4-one derivatives provide essential information for drug design and material science. Studies involving X-ray crystallography and NMR spectroscopy of these compounds contribute to a deeper understanding of their chemical properties and potential applications (Yuan et al., 2010).

Properties

IUPAC Name

3-(2-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-19-22(13-18)29-15-23(24(19)25)30-21-9-4-3-8-20(21)27-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNZUUFILXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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